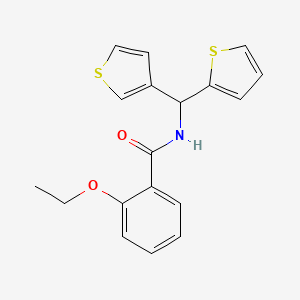

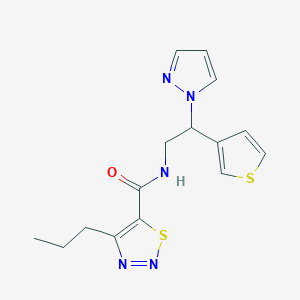

2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as diazotisation followed by coupling with aromatic and heterocyclic amines, as seen in the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles . Another approach includes the cyclization of thioamide with chloroacetoacetate to yield thiazole derivatives . These methods suggest that the synthesis of the target compound might involve similar cyclization or coupling reactions, potentially using thiophene derivatives and benzamide precursors.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of related compounds, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide and a thiophene-2-yl benzamide derivative . These studies reveal that such compounds can crystallize in various systems and that their molecular geometries can be well-described using density functional theory (DFT) calculations . The presence of thiophene rings and benzamide groups in the target compound suggests that it may exhibit similar crystalline properties and that DFT could be a useful tool for predicting its structure.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzamide moiety, as seen in the anion binding properties of N-(o-methoxybenzamido)thioureas . The intramolecular hydrogen bonding within these compounds plays a significant role in their chemical behavior. Therefore, the target compound's reactivity could also be modulated by the specific arrangement of the ethoxy and thiophene substituents on the benzamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, can be calculated using DFT . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule . Additionally, the antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test . These analyses could be applied to the target compound to predict its properties and potential applications.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

The study of similar compounds to 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has provided insights into molecular structure and interactions. Crystallographic analysis revealed that these compounds crystallize in specific space groups and their structures are stabilized by hydrogen bonds and π···π interactions, contributing to the understanding of their molecular conformations and potential reactivity (Sharma et al., 2016).

Synthetic Pathways and Derivatives

Research into the synthesis of benzamide derivatives, including those related to this compound, has led to the development of novel compounds with potential therapeutic applications. For example, the synthesis of benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines from similar precursors has been explored for their anti-inflammatory and analgesic properties, showcasing the versatility of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Biological Activities

Compounds structurally related to this compound have demonstrated significant biological activities. For instance, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2005). Additionally, benzamide derivatives have been evaluated for their anticancer activity, with several compounds exhibiting moderate to excellent efficacy against various cancer cell lines, suggesting their potential use in cancer therapy (Ravinaik et al., 2021).

Chemical Modifications and Reactions

The reactivity of benzamide derivatives, akin to this compound, has been explored in various chemical reactions. Studies on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, and the ethoxychlorination and ethoxybromination of enamides, have provided valuable insights into the chemical properties and potential applications of these compounds in synthetic organic chemistry (Singh et al., 2017; Nocquet‐Thibault et al., 2014).

Mecanismo De Acción

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to interact with a variety of biological targets due to their versatile nature . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, such as through electrophilic substitution reactions .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical processes, including the formation of organic semiconductors .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s known that the thiophen group can form a thinner electron conductive cathode electrolyte interphase to increase the thermal stability of certain compounds .

Propiedades

IUPAC Name |

2-ethoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c1-2-21-15-7-4-3-6-14(15)18(20)19-17(13-9-11-22-12-13)16-8-5-10-23-16/h3-12,17H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXPPXLJFMZZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)